molecular formula C25H25N3O4S2 B2479062 3-(benzylsulfonyl)-N-(4-ethoxybenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)propanamide CAS No. 923473-32-9

3-(benzylsulfonyl)-N-(4-ethoxybenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)propanamide

Cat. No. B2479062
CAS RN: 923473-32-9
M. Wt: 495.61
InChI Key: KOMZUNBMKADIBC-UHFFFAOYSA-N
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Description

The compound seems to be a complex organic molecule that contains several functional groups, including a benzylsulfonyl group, an ethoxybenzothiazole group, and a pyridin-2-ylmethyl group . These groups are common in many pharmaceuticals and materials science applications .


Synthesis Analysis

While specific synthesis methods for this compound were not found, similar compounds have been synthesized using various methods . For instance, 4-(Pyridin-4-yl)thiazol-2-amine, a compound with a similar structure, was synthesized and evaluated as a corrosion inhibitor for mild steel .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure and the nature of its functional groups .

Scientific Research Applications

Anticancer Activity

Compounds related to 3-(benzylsulfonyl)-N-(4-ethoxybenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)propanamide have been studied for their potential anticancer activity. For instance, Co(II) complexes of similar compounds demonstrated in vitro cytotoxicity in human breast cancer cell line MCF 7, suggesting their potential in cancer treatment (Vellaiswamy & Ramaswamy, 2017). Additionally, derivatives of this compound have been evaluated for their antiproliferative activities against various cancer cell lines, highlighting their potential as anticancer agents with reduced toxicity (Xie et al., 2015).

Antimicrobial Studies

New pyridine derivatives, which are structurally related to the compound , have shown considerable antibacterial activity, indicating potential use in treating bacterial infections (Patel & Agravat, 2009). These findings suggest the compound's potential in antimicrobial applications.

Photodynamic Therapy Applications

The compound's derivatives have been explored for use in photodynamic therapy, particularly for cancer treatment. A study synthesizing new zinc phthalocyanine derivatives found high singlet oxygen quantum yield, which is essential for Type II photosensitizers in photodynamic therapy (Pişkin, Canpolat, & Öztürk, 2020). This suggests a potential application of these compounds in medical treatments that leverage light-activated processes.

Anticonvulsant Activity

Sulfonamide derivatives of thiazole, structurally related to this compound, have shown promise as anticonvulsant agents. Specific compounds in this category have exhibited protection against convulsions, highlighting their potential use in treating seizure disorders (Farag et al., 2012).

Mechanism of Action

The mechanism of action would depend on the specific application of the compound. For example, 4-(Pyridin-4-yl)thiazol-2-amine acts as a corrosion inhibitor for mild steel .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific properties and uses. Without more information, it’s difficult to provide a detailed analysis .

Future Directions

Future research could focus on synthesizing this compound and studying its properties and potential applications .

properties

IUPAC Name

3-benzylsulfonyl-N-(4-ethoxy-1,3-benzothiazol-2-yl)-N-(pyridin-2-ylmethyl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H25N3O4S2/c1-2-32-21-12-8-13-22-24(21)27-25(33-22)28(17-20-11-6-7-15-26-20)23(29)14-16-34(30,31)18-19-9-4-3-5-10-19/h3-13,15H,2,14,16-18H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOMZUNBMKADIBC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C2C(=CC=C1)SC(=N2)N(CC3=CC=CC=N3)C(=O)CCS(=O)(=O)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H25N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

495.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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